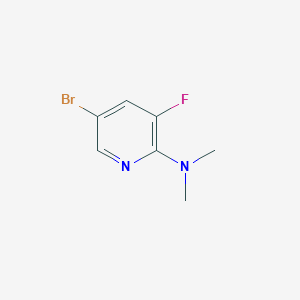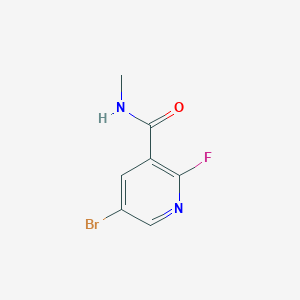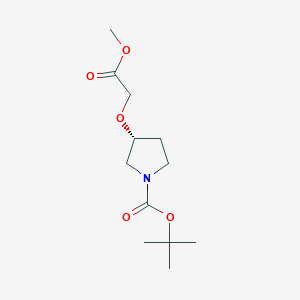
(R)-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
“®-3-Methoxycarbonylmethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chemical compound. It contains a tert-butyl group, which is a colorless solid that melts near room temperature and has a camphor-like odor . It is miscible with water, ethanol, and diethyl ether . The compound also contains a four-carbon molecule with two chiral centers and two pairs of functional groups arranged in such a way that the compound has C2 symmetry .
Synthesis Analysis
The synthesis of tert-butyl esters has been studied extensively. For instance, a highly stereoselective reduction of ketoester was performed using ketoreductases (KREDs), generating enantiomerically pure tert-butyl . Another method involves the use of palladium acetate and triphenylphosphine as a catalyst system . Additionally, a PCl3-mediated conversion of tert-butyl esters into esters and amides in one-pot under air has been developed .
Molecular Structure Analysis
The molecular structure of tert-butyl esters has been studied in various contexts. For instance, the released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Chemical Reactions Analysis
The chemical reactions involving tert-butyl esters have been explored in several studies. For example, a PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation has been reported . This transformation involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl esters have been studied. For instance, the hydrolysis of tert-butyl formate at pH = 2 and 4°C is expected to have a half-life of 6 hours . At neutral pH and 22°C, the estimated half-life is 5 days, and at pH = 11 and 22°C, the value is only 8 minutes .
Scientific Research Applications
Synthesis and Chemical Reactions
Singlet Oxygen Reactions : This compound participates in reactions with singlet oxygen, leading to the formation of 5-substituted pyrroles, which are precursors for the synthesis of prodigiosin and its analogues (Wasserman et al., 2004).
Reactions with Carboxylic Acids : It is involved in reactions between carboxylic acids and dialkyl dicarbonates, catalyzed by weak Lewis acids, leading to the synthesis of anhydrides and esters (Bartoli et al., 2007).
Acylative Kinetic Resolution : This compound is used in the acylative kinetic resolution of racemic β-hydroxy esters, facilitated by N-methylbenzoguanidine, with a tert-butyl ester moiety being crucial for high selectivity (Yamada & Nakata, 2016).
Continuous Flow Synthesis : It is used in the continuous flow synthesis of pyrrole-3-carboxylic acids and derivatives, showcasing its utility in modern synthetic methodologies (Herath & Cosford, 2010).
Divergent Reactions : This compound demonstrates divergent reactions with enamines, leading to the synthesis of various heterocyclic compounds (Rossi et al., 2007).
Activation of Carboxylic Acids : It aids in the activation of carboxylic acids via dialkyl pyrocarbonates, a process integral to the synthesis of various esters and anhydrides (Pozdnev, 2009).
Pharmaceutical Research
Calcium Antagonist Research : The compound is involved in the synthesis of enantiomers for the study of calcium antagonists, which are significant in cardiovascular pharmacology (Tamazawa et al., 1986).
Anti-Inflammatory Activities : Derivatives of this compound have been synthesized and evaluated as potential anti-inflammatory and analgesic agents (Ikuta et al., 1987).
Mechanism of Action
The mechanism of action for the reactions involving tert-butyl esters has been described in several studies. For instance, the released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene . This regenerates the protonated TFA that is needed to continue the reaction .
Safety and Hazards
The safety and hazards associated with tert-butyl esters have been documented. For instance, tert-butyl acetoacetate is classified as a highly flammable liquid and vapor, and it causes skin irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-methoxy-2-oxoethoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLWZASHTYBCQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


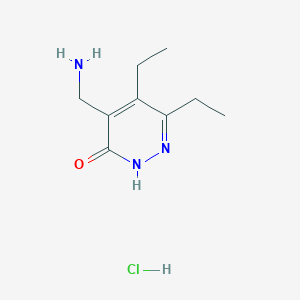



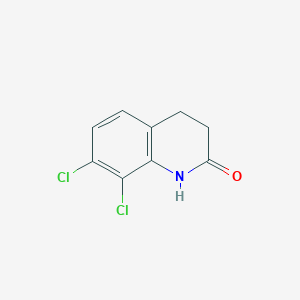
![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
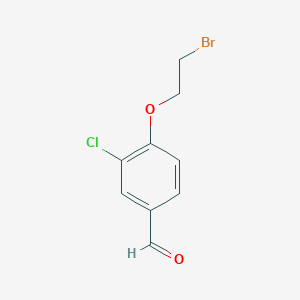
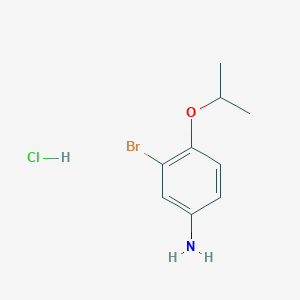
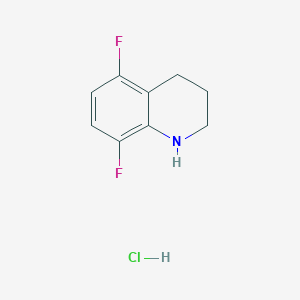
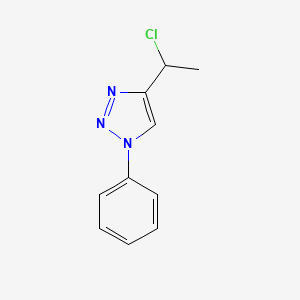

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)
